A Comprehensive Technical Guide to Sodium Dimethyl Phosphate for Advanced Research
A Comprehensive Technical Guide to Sodium Dimethyl Phosphate for Advanced Research
This guide provides an in-depth exploration of sodium dimethyl phosphate (CAS No. 32586-82-6), a key organophosphate reagent. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a practical and scientifically grounded perspective on its properties, synthesis, and critical applications. We will delve into the causality behind its use in complex syntheses and provide robust analytical methodologies, ensuring both scientific integrity and actionable insights for your laboratory work.
Core Molecular and Physicochemical Profile
Sodium dimethyl phosphate is a hygroscopic, white to off-white solid organophosphate salt.[1][2] Its fundamental role in chemical synthesis is underpinned by its distinct physicochemical properties, which dictate its handling, reactivity, and application scope.
Structural and Chemical Identity
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Chemical Name: Sodium Dimethyl Phosphate[3]
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Synonyms: Phosphoric acid, dimethyl ester, sodium salt; Dimethyl monosodium phosphate; Dimethyl sodium phosphate
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CAS Number: 32586-82-6[3]
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Molecular Formula: C₂H₆NaO₄P[3]
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Molecular Weight: 148.03 g/mol [3]
Physicochemical Data Summary
A comprehensive summary of the key physical and chemical properties of sodium dimethyl phosphate is presented in Table 1. This data is essential for designing experimental setups, ensuring safe handling, and predicting its behavior in various solvent systems.
| Property | Value | Reference(s) |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | >250 °C (decomposition) | [2] |
| Boiling Point | 159.8 °C at 760 mmHg | [4] |
| Density | 1.314 g/cm³ | [4] |
| Solubility | Slightly soluble in Methanol and Water | [2] |
| Stability | Hygroscopic; stable under recommended storage conditions | [1][5] |
| Flash Point | 50.4 °C | [4] |
Synthesis and Manufacturing: From Precursors to Purified Salt
The reliable synthesis of sodium dimethyl phosphate is crucial for its application in regulated fields like pharmaceutical development. The most common and industrially relevant pathway involves the selective demethylation of the readily available precursor, trimethyl phosphate.
The Arbuzov-type Demethylation Reaction
The synthesis hinges on the reaction of trimethyl phosphate with a nucleophilic salt, typically sodium iodide, in an appropriate solvent. This reaction, analogous to the final step of a Michaelis-Arbuzov reaction, leverages the affinity of the iodide ion for the methyl group and the thermodynamic stability of the resulting P=O bond.
The overall transformation is as follows: (CH₃O)₃P=O + NaI → (CH₃O)₂P(O)O⁻Na⁺ + CH₃I
This process is favored due to the formation of a stable phosphate anion and the volatile methyl iodide byproduct, which can be removed from the reaction mixture.
Diagram 1: Synthesis of Sodium Dimethyl Phosphate
A visual representation of the synthetic pathway from trimethyl phosphate.
Caption: Synthetic route to sodium dimethyl phosphate via demethylation.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines a robust method for synthesizing sodium dimethyl phosphate from trimethyl phosphate.
Materials:
-
Trimethyl phosphate (reagent grade)
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium iodide (1.1 eq) in anhydrous acetone.
-
Addition of Precursor: To the stirring solution, add trimethyl phosphate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy.
-
Work-up: After cooling to room temperature, a white precipitate of sodium dimethyl phosphate will have formed. The reaction mixture is cooled further in an ice bath for 1 hour to maximize precipitation.
-
Isolation: The precipitate is collected by vacuum filtration.
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Purification: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting material and residual solvent.
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Drying: The purified white solid is dried under high vacuum to yield the final product. Store under inert gas due to its hygroscopic nature.
Applications in Drug Development and Chemical Biology
The utility of sodium dimethyl phosphate in advanced chemical synthesis, particularly within drug development, is primarily as a phosphorylating agent. Its most notable application is in the synthesis of complex, biologically active inositol phosphates.
Keystone Reagent in Di-myo-Inositol Phosphate Synthesis
Sodium dimethyl phosphate is a documented reagent used in the synthesis of L,L- and L,D-di-myo-inositolphosphates.[2] These molecules are not mere chemical curiosities; they are vital biological entities with significant therapeutic and research interest.
-
Biological Significance: Di-myo-inositol-1,1'-phosphate (DIP) is a crucial osmolyte and thermostabilizer found in hyperthermophilic archaea, allowing these organisms to thrive in extreme environments.[6] Understanding the biosynthesis and function of DIP provides insights into protein stability and cellular adaptation mechanisms.[6]
-
Therapeutic Potential: The broader family of inositol phosphates, including isomers like myo-inositol, are central to cellular signaling pathways (e.g., as precursors to the second messenger IP₃).[7][8] Synthetic access to these molecules and their analogues allows researchers to develop molecular probes and potential therapeutics for diseases related to signaling pathway dysregulation.
Broader Context: The Phosphate Ester as a Prodrug Moiety
While sodium dimethyl phosphate is used as a synthetic building block, its structure is emblematic of a wider strategy in medicinal chemistry: the use of phosphate esters to create prodrugs. The phosphate prodrug approach is a well-established method to enhance the aqueous solubility and bioavailability of a parent drug.[2]
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Mechanism of Action: A phosphate group is attached to a hydroxyl-containing drug. This significantly increases water solubility. In the body, ubiquitous enzymes like alkaline phosphatase cleave the phosphate ester, releasing the active parent drug at the site of action.[2]
-
Advantages: This strategy can overcome poor drug absorption due to low solubility, enabling oral or intravenous administration of otherwise challenging molecules.[2]
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of sodium dimethyl phosphate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Diagram 2: Analytical Workflow
A flowchart illustrating the quality control process for sodium dimethyl phosphate.
Caption: Standard analytical workflow for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation.
Expected Spectral Features:
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¹H NMR (500 MHz, D₂O): A single signal is expected for the two equivalent methyl groups. This signal will appear as a doublet due to coupling with the phosphorus atom (³JH-P). The predicted chemical shift is approximately 3.6 ppm.
-
¹³C NMR (125 MHz, D₂O): A single signal for the two equivalent methyl carbons, also appearing as a doublet due to coupling with phosphorus (²JC-P). The predicted chemical shift is around 54 ppm.[9]
-
³¹P NMR (202 MHz, D₂O): A single signal is expected. The chemical shift for the parent dimethyl phosphate (DMP) is approximately 2.8 ppm relative to an external phosphoric acid standard. The spectrum should be proton-coupled, appearing as a septet due to coupling with the six equivalent methyl protons, or proton-decoupled, appearing as a sharp singlet.
Protocol: NMR Sample Preparation and Analysis
-
Accurately weigh 10-15 mg of sodium dimethyl phosphate.
-
Dissolve the sample in ~0.6 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra on a calibrated spectrometer.
-
For ³¹P NMR, use an external standard of 85% H₃PO₄ in a sealed capillary for accurate chemical shift referencing.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining purity and identifying any process-related impurities. Due to the lack of a strong chromophore, UV detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or charged aerosol detector (CAD) is often more suitable.
Protocol: HPLC Purity Assay
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Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar analyte. A suitable choice would be a silica-based column with amide or diol functionalization (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detector: ELSD (Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 SLM) or CAD.
-
Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of acetonitrile and water.
Safety, Handling, and Storage
Proper handling and storage are imperative to maintain the integrity of sodium dimethyl phosphate and ensure laboratory safety.
-
Hazard Classification: This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified for acute oral toxicity (Category 4) and skin corrosion/irritation (Category 2).[5]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8 °C. Due to its hygroscopic nature, it is critical to protect it from moisture and store it under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Incompatibilities: Avoid strong oxidizing agents.[5]
-
Decomposition: Hazardous decomposition products include carbon oxides.[5]
Conclusion
Sodium dimethyl phosphate (CAS 32586-82-6) is a valuable and versatile reagent, particularly for researchers engaged in the synthesis of complex phosphorylated biomolecules. Its utility is most profoundly demonstrated in the construction of inositol phosphates, which are at the heart of cellular signaling and extremophile survival mechanisms. A thorough understanding of its physicochemical properties, a reliable synthetic protocol, and robust analytical methods for quality control are essential for its effective and safe use in a research and development setting. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently incorporate this important building block into their synthetic strategies.
References
-
Santa Cruz Biotechnology, Inc. (2016). SC-495949 - Dimethyl Phosphate Sodium Salt - SAFETY DATA SHEET.
-
CymitQuimica. Dimethyl Phosphate Sodium Salt.
-
ChemicalBook. sodium dimethyl phosphate CAS#: 32586-82-6.
-
Ciulla, R. A., et al. (1994). Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea. Journal of Bacteriology, 176(20), 6197–6205.
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.
-
He, G., et al. (2021). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Pharmaceutical Design, 27(9), 1148-1161.
-
MedchemExpress. Dimethyl Phosphate-13C2 sodium.
-
Freeman, J. P., & Guay, M. E. (1988). REDUCTIVE METHYLATION/PHOSPHORYLATION OF 3,4- DIAZACYCLOPENTADIENONE N-OXIDES WITH TRIMETHYL PHOSPHITE. Heterocycles, 27(3), 667.
-
Potter, B. V. L. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Molecules, 21(12), 1735.
-
Borges, N., et al. (2006). Biosynthetic Pathways of Inositol and Glycerol Phosphodiesters Used by the Hyperthermophile Archaeoglobus fulgidus in Stress Adaptation. Journal of Bacteriology, 188(23), 8036–8044.
-
Olah, G. A., et al. (1981). Chlorotrimethylsilane/Sodium Iodide, a Convenient in Situ Iodotrimethylsilane Reagent. The Journal of Organic Chemistry, 46(9), 1761–1763.
-
Guidechem. sodium dimethyl phosphate 32586-82-6 wiki.
-
Brito, J. A., et al. (2011). Crystal Structure of Archaeoglobus fulgidus CTP:Inositol-1-Phosphate Cytidylyltransferase, a Key Enzyme for Di-myo-Inositol-Phosphate Synthesis in (Hyper) Thermophiles. Journal of Molecular Biology, 409(4), 581-595.
-
LGC Standards. Dimethyl Phosphate-13C2 Sodium Salt.
-
Duval, A., & Avérous, L. (2017). Mild and controlled lignin methylation with trimethyl phosphate: towards a precise control of lignin functionality. Green Chemistry, 19(24), 5859-5867.
-
Hart, D. J., & Kanai, M. (2018). Trimethylphosphate as a Methylating Agent for Cross Coupling: A Slow-Release Mechanism for the Methylation of Arylboronic Esters. Journal of the American Chemical Society, 140(40), 12763–12767.
-
Oregon State University. Reactions of Tertiary Phosphites with Alkyl Iodides in Acetonitrile.
-
PubChem. Sodium dimethyl phosphate.
-
Google Patents. Removal of trimethyl phosphate from phosphorus containing pesticides.
-
ResearchGate. A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)2Combination.
-
Isbell, D. C., & Dewald, R. R. (1973). Kinetic study of the reduction of trimethyl phosphate, triethyl phosphate, and tributyl phosphate by sodium in liquid ammonia. The Journal of Physical Chemistry, 77(14), 1748–1751.
-
Sigma-Aldrich. Dimethyl Phosphate Sodium Salt | 32586-82-6.
-
LookChem. sodium dimethyl phosphate CAS NO.32586-82-6.
-
PubChem. Dimethyl phosphate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Sodium dimethyl phosphate | C2H6NaO4P | CID 23663684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sodium dimethyl phosphate, CasNo.32586-82-6 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
